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Compound of Interest

Compound Name: 1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B128944 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of 1-methyl-1H-pyrrolo[3,2-
b]pyridine

Introduction
1-methyl-1H-pyrrolo[3,2-b]pyridine, an N-methylated derivative of 4-azaindole, represents a

core heterocyclic scaffold of significant interest in medicinal chemistry and materials science.

As with any novel compound development, unambiguous structural characterization is

paramount. Spectroscopic analysis provides the definitive evidence of molecular structure,

purity, and electronic properties. This guide offers a comprehensive, in-depth analysis of the

expected spectroscopic signature of 1-methyl-1H-pyrrolo[3,2-b]pyridine, grounded in the

established principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

Infrared (IR) spectroscopy.

While direct experimental spectra for this specific molecule are not widely published, this

document synthesizes predicted data based on the analysis of structurally related azaindole

derivatives and fundamental spectroscopic theory.[1][2] The protocols and interpretations

provided herein serve as a robust framework for researchers engaged in the synthesis and

characterization of this and similar heterocyclic systems.

Molecular Structure and Atom Numbering
A standardized atom numbering system is essential for clear communication of spectroscopic

assignments. The structure of 1-methyl-1H-pyrrolo[3,2-b]pyridine is presented below,
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following systematic nomenclature.

Caption: Molecular structure of 1-methyl-1H-pyrrolo[3,2-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. The predicted ¹H and ¹³C NMR data are based on the known spectra of

related compounds such as 1-methylpyrrole and pyridine.[3][4]

Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and

the N-methyl group. The chemical shifts are influenced by the electron-withdrawing nature of

the pyridine nitrogen and the electron-donating character of the pyrrole ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.4 dd J = 4.5, 1.5 1H H5

~7.6 dd J = 8.5, 1.5 1H H7

~7.1 dd J = 8.5, 4.5 1H H6

~7.0 d J = 3.0 1H H2

~6.5 d J = 3.0 1H H3

| ~3.8 | s | - | 3H | N1-CH₃ |

Causality and Interpretation:

H5 and H7: These protons are part of the pyridine ring. H5 is expected to be the most

downfield-shifted aromatic proton due to its proximity to the electronegative nitrogen (N4).

H7 is also significantly deshielded.
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H6: This proton will appear as a doublet of doublets due to coupling with both H5 and H7.

H2 and H3: These protons on the pyrrole ring are expected to be more shielded (upfield)

compared to those on the pyridine ring. Their coupling constant of ~3.0 Hz is characteristic of

adjacent protons in a five-membered aromatic ring.

N1-CH₃: The methyl group attached to the pyrrole nitrogen will appear as a sharp singlet,

typically in the range of 3.7-4.0 ppm.

Predicted ¹³C NMR Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

Carbons adjacent to nitrogen atoms are expected to be shifted downfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~148.0 C7a

~145.0 C5

~130.0 C7

~128.0 C2

~118.0 C3a

~115.0 C6

~101.0 C3

| ~32.0 | N1-CH₃ |

Causality and Interpretation:

C7a and C5: These carbons, being in close proximity to the pyridine nitrogen, are expected

to be the most deshielded among the aromatic carbons.
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Pyrrole Carbons (C2, C3, C3a): These carbons are generally more shielded than their

pyridine ring counterparts.

N1-CH₃: The methyl carbon signal is expected in the aliphatic region, around 32 ppm.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Data Acquisition:

Acquire a ¹H NMR spectrum using a 400 or 500 MHz spectrometer.

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation), to definitively assign all proton and carbon signals and confirm the

connectivity of the molecule.

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the spectra using the residual solvent peak as an internal standard.

Visualization of Key NMR Correlations
Two-dimensional NMR experiments are crucial for confirming the proposed structure. The

HMBC experiment, in particular, reveals long-range (2-3 bond) correlations between protons

and carbons.

Caption: Predicted key HMBC correlations for 1-methyl-1H-pyrrolo[3,2-b]pyridine.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. High-resolution mass spectrometry (HRMS) is particularly important for

confirming the molecular formula.
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Table 3: Predicted Mass Spectrometry Data

Parameter Predicted Value Analysis

Molecular Formula C₈H₈N₂ -

Exact Mass 132.0687 For HRMS analysis

Molecular Weight 132.16 -

| Expected [M+H]⁺ (ESI) | 133.0760 | The protonated molecular ion is expected to be the base

peak in Electrospray Ionization. |

Predicted Fragmentation: Under electron ionization (EI), the molecule is expected to be

relatively stable due to its aromatic nature. The molecular ion peak (m/z = 132) should be

prominent. Potential fragmentation pathways could involve the loss of a methyl radical (•CH₃)

to give a fragment at m/z = 117, followed by the loss of HCN from the pyridine or pyrrole ring.

Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile for ESI-MS. For GC-MS, a more volatile solvent like

dichloromethane or ethyl acetate is preferred.

Data Acquisition (ESI-HRMS):

Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer

(e.g., TOF or Orbitrap).

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

The high mass accuracy of the instrument will allow for the confirmation of the elemental

composition.

Data Acquisition (GC-EI-MS):

Inject the sample onto a GC column to separate it from any impurities.
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The eluent is passed into an EI source, and the resulting fragments are analyzed by a

mass spectrometer (e.g., a quadrupole). This provides information on the fragmentation

pattern.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium-Weak Aliphatic C-H Stretch (N-CH₃)

~1600-1450 Strong-Medium
C=C and C=N Aromatic Ring

Stretching

~1400-1300 Medium C-N Stretching

| ~850-750 | Strong | C-H Out-of-plane Bending |

Causality and Interpretation:

The spectrum will be dominated by absorptions characteristic of the fused aromatic system.

The C=C and C=N stretching vibrations within the pyrrolopyridine core will give rise to a

series of bands in the 1600-1450 cm⁻¹ region.

The presence of the N-methyl group will be confirmed by the aliphatic C-H stretching bands

below 3000 cm⁻¹.

The pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) can

provide information about the substitution pattern on the aromatic rings.

Experimental Protocol for IR Spectroscopy
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Sample Preparation: For a solid sample, either prepare a KBr (potassium bromide) pellet by

mixing a small amount of the sample with dry KBr powder and pressing it into a transparent

disk, or use an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Obtain a background spectrum of the empty sample compartment (or the pure KBr

pellet/ATR crystal).

Place the sample in the instrument and acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

Integrated Spectroscopic Analysis Workflow
The definitive characterization of 1-methyl-1H-pyrrolo[3,2-b]pyridine requires a synergistic

approach, where data from multiple spectroscopic techniques are integrated to build a

cohesive and self-validating structural proof.
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Caption: Workflow for the integrated spectroscopic characterization of a novel compound.

Conclusion
The structural elucidation of 1-methyl-1H-pyrrolo[3,2-b]pyridine is achieved through a multi-

faceted spectroscopic approach. By combining the precise molecular formula from HRMS, the

functional group information from IR spectroscopy, and the detailed atomic connectivity from a

suite of NMR experiments, a complete and unambiguous structural assignment can be made.

The predicted data and protocols in this guide provide a solid foundation for researchers to

successfully characterize this important heterocyclic scaffold, ensuring the integrity and validity

of their scientific findings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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